3,10-Dioxa-7-azaspiro[5.6]dodecane
Description
3,10-Dioxa-7-azaspiro[5.6]dodecane is a heterocyclic organic compound characterized by its unique spirocyclic structure.
Properties
IUPAC Name |
3,10-dioxa-7-azaspiro[5.6]dodecane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-5-11-6-2-9(1)3-7-12-8-4-10-9/h10H,1-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASWOTAGCRDJKOF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC12CCOCCN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,10-Dioxa-7-azaspiro[5.6]dodecane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diol and amine in the presence of a catalyst . The reaction conditions often require specific temperatures and solvents to ensure the desired product’s formation.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards .
Chemical Reactions Analysis
Types of Reactions
3,10-Dioxa-7-azaspiro[5.6]dodecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where functional groups can be replaced with others.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction may produce alcohols .
Scientific Research Applications
Chemistry
3,10-Dioxa-7-azaspiro[5.6]dodecane serves as a valuable building block in organic synthesis. Its structural characteristics allow for the development of more complex molecules through various chemical reactions, including:
- Oxidation : The compound can be oxidized to yield oxides.
- Reduction : Reduction reactions can produce derivatives with altered properties.
- Substitution : It participates in substitution reactions where functional groups are exchanged.
Biology
In biological research, this compound is explored for its interactions with cellular components. Its ability to bind to specific enzymes or receptors suggests potential roles in:
- Enzyme Inhibition : It may inhibit certain enzymes, affecting metabolic pathways.
- Receptor Modulation : The compound can influence signal transduction pathways by interacting with receptors.
Medicine
The therapeutic potential of this compound is under investigation for various medical applications:
- Anticancer Activity : Preliminary studies indicate that it may exhibit cytotoxic effects against cancer cell lines.
- Neuroprotective Effects : Research has suggested its potential in neurodegenerative disease models, where it may enhance neuronal survival.
Case Studies and Research Findings
Recent studies have provided insights into the biological activities associated with this compound:
- Antitumor Activity : A study evaluated the cytotoxicity of this compound against various cancer cell lines, demonstrating moderate to potent activity against human lung cancer (A549) and breast cancer (MDA-MB-231) cell lines.
- Neuroprotective Properties : Investigations into its effects on neuronal cells have shown promise in enhancing cell survival and function through modulation of key signaling pathways.
Mechanism of Action
The mechanism of action of 3,10-Dioxa-7-azaspiro[5.6]dodecane involves its interaction with specific molecular targets and pathways. The compound’s spirocyclic structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the target and context .
Comparison with Similar Compounds
Similar Compounds
3,7-Dioxa-10-azaspiro[5.6]dodecane: Another spirocyclic compound with similar structural features.
Spirocyclic ethers: A broader class of compounds with spirocyclic structures and diverse applications.
Uniqueness
3,10-Dioxa-7-azaspiro[5.6]dodecane stands out due to its specific spirocyclic arrangement, which imparts unique chemical and biological properties.
Biological Activity
3,10-Dioxa-7-azaspiro[5.6]dodecane is a spirocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a unique spirocyclic structure consisting of both nitrogen and oxygen atoms, which contributes to its biological activity. The synthesis typically involves multi-step organic reactions that create the spirocyclic framework while ensuring the integrity of the functional groups.
Biological Activity Overview
This compound exhibits a range of biological activities, particularly in the context of antimicrobial and anti-inflammatory effects. Its structure allows it to interact with various biological targets, making it a candidate for further investigation in drug development.
Antimicrobial Activity
Research indicates that compounds with similar azaspiro structures demonstrate significant antimicrobial properties. For instance, azaspiroketal derivatives have shown low minimum inhibitory concentrations (MICs) against mycobacteria, suggesting that this compound may also possess similar efficacy against bacterial pathogens.
| Compound | MIC (μM) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Azaspiroketal Analog | <5 | Mycobacterium bovis BCG |
| BTZ043 | 2 | Mycobacterium tuberculosis |
The precise mechanism of action for this compound is not fully elucidated; however, it is believed to involve interactions with specific enzymes or receptors associated with microbial cell wall synthesis or inflammatory pathways.
- Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes involved in bacterial metabolism.
- Membrane Disruption: Some azaspiro compounds exhibit membrane-disruptive properties that can lead to bacterial cell death without significant cytotoxicity to mammalian cells.
Case Studies
Several studies have investigated the biological activity of related compounds:
- Study on Azaspiroketals : A study demonstrated that azaspiroketals displayed low spontaneous resistance mutation frequencies in mycobacterial strains, indicating their potential as effective antimycobacterial agents .
- Structure-Activity Relationship (SAR) : Research exploring SAR has revealed that modifications to the spirocyclic structure can enhance antimicrobial potency while maintaining selectivity against mammalian cells .
- Anti-inflammatory Properties : Some azaspirocyclic compounds have been reported to exhibit anti-inflammatory effects by modulating signaling pathways associated with inflammation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
